
Somatostatin 1-28
Overview
Description
Somatostatin 1-28 (SS-28) is a 28-amino acid peptide hormone derived from the proteolytic processing of prosomatostatin. It is the N-terminally extended form of somatostatin-14 (SS-14), a well-known inhibitor of growth hormone (GH), insulin, glucagon, and other endocrine secretions . SS-28 is widely distributed in the hypothalamus, pancreas, and gastrointestinal tract, where it regulates hormone release and neurotransmission . Its extended structure confers distinct receptor-binding properties and metabolic stability compared to SS-14 and synthetic analogs like octreotide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRIF-28 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of SRIF-28 typically involves large-scale SPPS. Automation of the synthesis process allows for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
SRIF-28 undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s structure and function.
Reduction: Reduction of the disulfide bond can lead to the formation of linear peptides.
Substitution: Amino acid residues in SRIF-28 can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
Oxidized SRIF-28: Contains an intact disulfide bond.
Reduced SRIF-28: Lacks the disulfide bond, resulting in a linear peptide.
Substituted Analogs: Peptides with modified amino acid sequences that exhibit different biological activities.
Scientific Research Applications
3.1. Treatment of Neuroendocrine Tumors
Somatostatin analogs, including SST 1-28, are utilized in the management of neuroendocrine tumors (NETs). They function by binding to somatostatin receptors on tumor cells, inhibiting their growth and hormone secretion. Notable analogs include octreotide and lanreotide, which have shown efficacy in reducing tumor size and improving patient outcomes .
3.2. Acromegaly Management
In patients with acromegaly caused by growth hormone-secreting pituitary adenomas, SST 1-28 analogs are effective in controlling excessive growth hormone levels. Clinical studies indicate that these treatments can normalize insulin-like growth factor 1 (IGF-1) levels and reduce tumor volume significantly .
3.3. Diabetes Management
Research indicates that somatostatin can modulate insulin secretion from pancreatic beta cells. By inhibiting insulin release, SST 1-28 may play a role in managing hyperglycemia in certain diabetic conditions .
4.1. Neurotransmitter Functions
Recent studies have demonstrated that SST 1-28 may act as a neurotransmitter within the central nervous system (CNS). It has been shown to facilitate calcium-dependent release mechanisms in hypothalamic neurons, suggesting its role in neuromodulation .
4.2. Cancer Therapy Insights
A comprehensive review highlighted the application of somatostatin analogs in oncology, particularly emphasizing their antitumor effects through receptor-mediated pathways . Clinical trials have illustrated their potential not only in symptom control but also in improving survival rates among patients with advanced NETs.
Data Table: Summary of Applications
Application Area | Mechanism of Action | Clinical Significance |
---|---|---|
Neuroendocrine Tumors | Inhibition of cell proliferation via SSTR binding | Reduction in tumor size; improved patient outcomes |
Acromegaly | Suppression of growth hormone release | Normalization of IGF-1 levels; tumor shrinkage |
Diabetes Management | Modulation of insulin secretion | Potential control over hyperglycemia |
Neuromodulation | Calcium-dependent neurotransmitter release | Influence on cognitive functions |
Mechanism of Action
SRIF-28 exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors. Upon binding, SRIF-28 activates intracellular signaling pathways that inhibit the release of various hormones. The primary molecular targets include growth hormone, insulin, and glucagon. The binding of SRIF-28 to SSTRs leads to the activation of G-proteins, which in turn inhibit adenylate cyclase, reducing cyclic AMP levels and decreasing hormone secretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Receptor Affinity and Selectivity
SS-28 exhibits preferential binding to somatostatin receptor subtypes (SSTRs), particularly SSTR5, with an IC50 of 0.24 nM for SSTR5 compared to 0.89 nM for SSTR14 (a receptor preferring SS-14) . In contrast, SS-14 binds more strongly to SSTR1, 2, 3, and 4 . Synthetic analogs demonstrate further selectivity:
- Octreotide : Primarily targets SSTR2, 3, and 5 (IC50 < 1 nM for SSTR2) and is used clinically for neuroendocrine tumors (NETs) .
- L-796,778 acetate : A selective SSTR3 agonist (IC50 = 24 nM) with minimal activity at other SSTRs .
Table 1: Receptor Affinity Profiles
Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
---|---|---|---|---|---|
SS-28 | >1000 | >1000 | >1000 | >1000 | 0.24 |
SS-14 | 0.89 | 0.34 | 0.56 | 0.72 | 1.2 |
Octreotide | >1000 | 0.02 | 0.18 | >1000 | 0.07 |
L-796,778 | >1000 | >1000 | 24 | >1000 | >1000 |
Metabolic Stability and Hepatic Processing
SS-28 is metabolized more slowly than SS-14 in the liver. Key pathways include:
- N-terminal cleavage : Yields metabolites like SS-25 (SS-281–25), which retains partial activity .
- Endopeptidase cleavage : Generates SS-14 (27% conversion after 60 minutes in hepatic perfusates) .
- Half-life: SS-28 persists longer in plasma, contributing to 46% of total somatostatin-like immunoreactivity .
Table 2: Metabolic Comparison
Parameter | SS-28 | SS-14 |
---|---|---|
Hepatic extraction | Slow (4× slower) | Rapid |
Major metabolites | SS-25, SS-14 | SS-13 (des-Ala<sup>1</sup>-SS-14) |
Plasma contribution | 46% immunoreactivity | Lower |
Data from
Biological Activity
Somatostatin 1-28 (SST 1-28) is a significant peptide in the somatostatin family, known for its extensive biological activities across various physiological systems. This article delves into the biological activity, mechanisms of action, and clinical implications of SST 1-28, supported by research findings and data tables.
Overview of Somatostatin
Somatostatin is a cyclic peptide that exists in two primary forms: somatostatin-14 (SST 14) and somatostatin-28 (SST 28). SST 28 is an extended version of SST 14, containing an additional fourteen amino acids at the N-terminus. Both isoforms exhibit considerable overlap in their biological functions but differ in their specific activities and locations of effect within the body. SST 28 primarily operates in the gastrointestinal (GI) tract, while SST 14 has more pronounced effects in the central nervous system (CNS) .
Biological Activity
Mechanism of Action
SST 1-28 functions as a somatostatin receptor agonist, binding to six distinct G-protein coupled receptors (GPCRs) throughout various tissues. Upon activation, these receptors lead to decreased intracellular cyclic AMP and calcium levels, resulting in reduced hormone secretion from target tissues . The peptide's half-life is notably short, ranging from 1 to 3 minutes, which necessitates the use of synthetic analogs for clinical applications .
Physiological Effects
SST 1-28 exerts inhibitory effects on multiple systems:
- Endocrine System : It inhibits the secretion of growth hormone (GH), thyroid-stimulating hormone (TSH), insulin, glucagon, and gastrin.
- Gastrointestinal System : SST 1-28 reduces gastric acid secretion, bile secretion, and pancreatic enzyme production.
- Central Nervous System : It modulates neurotransmission and has been implicated in memory formation processes .
Comparative Potency of Somatostatin Isoforms
The potency of SST 1-28 compared to SST 14 has been a subject of research. A study indicated that SST 28 is less potent than SST 14 in inhibiting gastric acid secretion but has a longer half-life due to slower plasma clearance . The following table summarizes the comparative biological activity:
Somatostatin Isoform | Potency in Inhibiting Gastric Acid Secretion | Half-Life | Primary Action Site |
---|---|---|---|
Somatostatin-14 | High | ~1.00 min | CNS |
Somatostatin-28 | Low (10x less than SST 14) | ~1.86 min | GI Tract |
Case Studies and Research Findings
Several studies have highlighted the significance of SST 1-28 in clinical settings:
- Neuroendocrine Tumors : Clinical trials have shown that synthetic analogs of somatostatin can effectively manage symptoms associated with neuroendocrine tumors (NETs). These analogs mimic the action of SST 1-28 and have been utilized to suppress growth factors like IGF-1 in acromegalic patients .
- Calcium-dependent Release : Research has demonstrated that SST 1-28 can be released from hypothalamic neurons in a calcium-dependent manner, suggesting its role as a neurotransmitter within certain brain regions . This finding supports its involvement in modulating neuroendocrine functions.
- Somatostatinoma : Overproduction of somatostatin can lead to conditions such as somatostatinoma, characterized by excessive release of the peptide leading to various metabolic disturbances including diabetes mellitus and gallstones due to inhibited gallbladder emptying .
Q & A
Q. Basic: How can researchers reliably quantify Somatostatin 1-28 in human plasma, and what methodological challenges arise due to its immunoreactive isoforms?
Answer:
this compound can be quantified using radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) targeting its unique epitopes. However, cross-reactivity with shorter isoforms (e.g., Somatostatin-14) or acetylated derivatives (e.g., this compound acetate) must be addressed. For example, this compound acetate accounts for ~46% of total somatostatin-like immunoreactivity in human plasma . To mitigate interference:
- Use antibodies validated against both acetylated and non-acetylated forms.
- Pair immunoassays with HPLC or mass spectrometry for orthogonal validation .
Q. Advanced: How should researchers design experiments to resolve contradictions in receptor subtype selectivity for this compound analogs?
Answer:
Contradictions often arise from differences in assay systems (e.g., transfected cells vs. native tissues) or ligand post-translational modifications. For example, L-796,778 acetate shows >40-fold selectivity for sst3 (IC₅₀ = 24 nM) over sst1/2/4/5 (IC₅₀ > 1,000 nM) in transfected HEK293 cells . To clarify selectivity:
- Perform competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-Tyr¹¹-Somatostatin 1-28) across receptor subtypes.
- Validate functional activity via cAMP inhibition assays in native tissues (e.g., pancreatic islets) to account for tissue-specific receptor coupling .
Q. Basic: What statistical approaches are recommended for analyzing dose-response data in this compound receptor binding studies?
Answer:
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. For example, L-796,778 acetate’s sst3 selectivity was determined using a four-parameter logistic curve . Key considerations:
- Replicate experiments ≥3 times to account for intra-assay variability.
- Apply corrections for nonspecific binding (e.g., subtract baseline signals from scrambled peptide controls) .
Q. Advanced: How can structural modifications to this compound enhance its stability in vivo without compromising receptor affinity?
Answer:
Modifications like acetylation (e.g., this compound acetate) or cyclization (e.g., Cyclosomatostatin) improve metabolic stability. For instance:
- Acetylation reduces enzymatic degradation in plasma, extending half-life .
- Cyclosomatostatin retains antagonistic activity at sst1 while resisting peptidase cleavage .
To validate modifications: - Conduct protease resistance assays (e.g., incubation with plasma peptidases).
- Compare binding affinity via surface plasmon resonance (SPR) or scintillation proximity assays (SPAs) .
Q. Basic: What experimental controls are critical for validating this compound’s role in growth hormone (GH) inhibition assays?
Answer:
- Positive controls: Octreotide (IC₅₀ ~0.3 nM for GH inhibition in pituitary cells) .
- Negative controls: sst2/sst5-selective antagonists (e.g., CYN-154806) to isolate receptor-specific effects.
- Baseline normalization: Measure GH secretion in untreated cells and subtract background .
Q. Advanced: How can researchers reconcile discrepancies between in vitro and in vivo potency of this compound analogs?
Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding) or tissue-specific receptor expression. For example:
- L-796,778 acetate’s in vivo cAMP elevation may contradict in vitro sst3 agonism due to off-target effects in intact organisms .
- Address this by:
Q. Basic: What chromatographic parameters optimize the separation of this compound from its degradation products?
Answer:
- Column: C18 reverse-phase column (5 μm, 250 × 4.6 mm).
- Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).
- Detection: UV at 214 nm for peptide bonds.
- Validation: Spike plasma samples with synthetic degradation markers (e.g., truncated fragments) to confirm resolution .
Q. Advanced: How can cryo-EM or NMR elucidate the conformational dynamics of this compound during receptor binding?
Answer:
- Cryo-EM: Resolve the sst3–this compound complex in lipid nanodiscs at near-atomic resolution.
- NMR: Use ¹⁵N-labeled this compound to track chemical shift perturbations upon sst3 binding.
- MD simulations: Model conformational changes (e.g., β-turn stabilization) critical for receptor activation .
Q. Basic: How should researchers validate antibodies for this compound immunohistochemistry in neural tissues?
Answer:
- Specificity: Test antibodies against this compound knockout tissue sections.
- Cross-reactivity: Compare staining patterns in tissues with high vs. low expression (e.g., hypothalamus vs. liver).
- Blocking controls: Pre-incubate antibodies with excess this compound (10 μg/mL) to confirm signal abolition .
Q. Advanced: What computational tools predict this compound’s interaction with orphan receptors (e.g., sst4) lacking structural data?
Answer:
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.